molecular formula C18H27N3O4S B2983173 (4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034468-57-8

(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2983173
M. Wt: 381.49
InChI Key: VJPLFTKKYFSSRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H21N5O2/c1-26-18-8-6-16 (7-9-18)23-12-10-22 (11-13-23)15-2-4-17 (5-3-15)24-14-20-21-19 (24)25/h2-9,14H,10-13H2,1H3, (H,21,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and biological activity of triazole analogues of piperazine, highlighting the chemical synthesis techniques and evaluation of antibacterial activity against human pathogenic bacteria. These studies contribute to the understanding of the structural properties and potential applications of similar compounds (Nagaraj, Srinivas, & Rao, 2018).

Potential Biological Activities

  • Antitubulin Activity : N-Heterocyclic derivatives derived from phenoxazine and phenothiazine, including piperazine analogues, have been studied for their potent inhibitory effects on tubulin polymerization and cell cycle arrest in tumor cells, suggesting potential applications in cancer therapy (Prinz et al., 2017).
  • Electrochemical Synthesis : Novel methods for the electrochemical synthesis of phenylpiperazine derivatives have been developed, providing an environmentally friendly and efficient approach for creating compounds with potential therapeutic applications (Nematollahi & Amani, 2011).

Drug Discovery and Development

  • Antidepressant Properties : The metabolism and pharmacological profiles of novel antidepressants, such as Lu AA21004, have been studied, revealing insights into their metabolic pathways and potential therapeutic effects. These studies contribute to the broader understanding of how piperazine derivatives can be used in drug development for neurological conditions (Hvenegaard et al., 2012).

Therapeutic Agents Development

  • Alzheimer's Disease : Research into multifunctional amides for Alzheimer's disease, highlighting enzyme inhibition properties and potential therapeutic applications, showcases the diversity in the application of piperazine derivatives in treating neurodegenerative diseases (Hassan et al., 2018).

properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-17-7-9-19(10-8-17)16-5-3-15(4-6-16)18(22)20-11-13-21(14-12-20)26(2,23)24/h3-6,17H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPLFTKKYFSSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxypiperidin-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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